[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene

Catalog No.
S13969149
CAS No.
137810-19-6
M.F
C22H30F4O
M. Wt
386.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicycloh...

CAS Number

137810-19-6

Product Name

[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene

IUPAC Name

2-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]-1-(trifluoromethoxy)benzene

Molecular Formula

C22H30F4O

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C22H30F4O/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-21(20(23)14-19)27-22(24,25)26/h12-18H,2-11H2,1H3

InChI Key

KDUUQRLPPVKDSR-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)OC(F)(F)F)F

The compound [trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene is a complex organic molecule characterized by its unique structural features. It contains a trifluoromethoxy group and a fluorine atom attached to a benzene ring, which is further substituted with a bicyclohexyl group. The presence of these functional groups suggests potential applications in various fields, including medicinal chemistry and materials science.

The chemical reactivity of [trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene can be analyzed through its interactions with various reagents. Key reactions may include:

  • Nucleophilic Substitution: The trifluoromethoxy group can undergo nucleophilic attack, leading to the substitution of the trifluoromethoxy with other nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, which may modify the existing substituents or introduce new ones.
  • Reduction Reactions: The compound may also be susceptible to reduction under certain conditions, potentially altering the functional groups present.

These reactions are essential for understanding the compound's behavior in biological systems and synthetic applications.

  • Antitumor Activity: Many fluorinated compounds have shown promise in cancer treatment due to their ability to interfere with cellular processes.
  • Antimicrobial Properties: Fluorinated aromatic compounds frequently possess antimicrobial properties, making them candidates for pharmaceutical development.
  • Neuroprotective Effects: Some structural analogs have been studied for their neuroprotective effects against neurodegenerative diseases.

Further research is necessary to elucidate the specific biological mechanisms and potential therapeutic applications of this compound.

Synthesis of [trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene can be achieved through several methods:

  • Starting Materials: The synthesis may begin with commercially available fluorinated benzene derivatives and bicyclohexyl compounds.
  • Reagents and Conditions: Common reagents might include bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide. Reaction conditions should be optimized for temperature and time to achieve desired yields.
  • Purification Techniques: After synthesis, purification could involve column chromatography or recrystallization to isolate the target compound from byproducts.

The potential applications of [trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene span various fields:

  • Pharmaceuticals: Given its structural characteristics, it may serve as a lead compound for drug discovery targeting specific diseases.
  • Materials Science: Its unique properties could be utilized in developing advanced materials such as polymers or coatings with enhanced chemical resistance.
  • Agricultural Chemistry: Similar compounds are often explored for use as agrochemicals due to their bioactive properties.

Interaction studies involving [trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene focus on understanding how it interacts with biological targets:

  • Binding Affinity Studies: These studies can reveal how effectively the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its effects can provide insights into its therapeutic potential.

Such studies are critical for assessing the safety and efficacy of potential applications in medicine and agriculture.

Several compounds share structural similarities with [trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene, including:

Compound NameStructural FeaturesBiological Activity
2-FluoroanilineFluorine on aromatic ringAntimicrobial
TrifluoromethylphenolTrifluoromethyl group on phenolAntioxidant
BicyclohexylamineBicyclic structureNeuroprotective

Uniqueness

The uniqueness of [trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene lies in its combination of a trifluoromethoxy group and a bicyclohexyl substituent. This specific arrangement may enhance its biological activity compared to simpler analogs and provides opportunities for targeted modifications in drug design.

XLogP3

9.5

Hydrogen Bond Acceptor Count

5

Exact Mass

386.22327822 g/mol

Monoisotopic Mass

386.22327822 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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